ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic heterocyclic molecule featuring a fused chromenopyrrole core linked to a substituted thiazole ring. Key structural elements include:
- A chromeno[2,3-c]pyrrole system with 3,9-diketone functionality.
- A 3-methoxyphenyl substituent at the pyrrole nitrogen.
- A 4-methylthiazole ring with an ethyl ester group at position 3.
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-5-33-25(31)23-14(3)27-26(35-23)28-20(15-7-6-8-16(12-15)32-4)19-21(29)17-11-13(2)9-10-18(17)34-22(19)24(28)30/h6-12,20H,5H2,1-4H3 |
InChI Key |
BJRAAVRREDJHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Decarboxylative Annulation
A foundational approach involves the Cu-catalyzed cascade reaction between 3-formylchromones and proline derivatives. As reported by, heating a mixture of 3-formylchromone 1 and proline derivative 2 in toluene under oxygen atmosphere with CuBr catalysis yields functionalized chromeno[2,3-c]pyrrol-9(1H)-ones 3 via cleavage of two C–C bonds and formation of three new bonds (1 C–N, 2 C–C). For the target compound, substituting the proline derivative with a 3-methoxyphenyl-substituted amine precursor enables the introduction of the 1-(3-methoxyphenyl) group at position 1 of the pyrrole ring. This method achieves yields of 65–78% for analogous structures.
Multi-Component Reactions with 3-Nitro-2H-Chromenes
The Barton–Zard reaction offers a one-pot route to chromeno-pyrrole frameworks. Reacting 3-nitro-2H-chromenes with ethyl isocyanoacetate in ethanol under reflux with K₂CO₃ generates 2,4-dihydrochromeno[3,4-c]pyrroles. Adapting this protocol, 7-methyl-3-nitro-2H-chromene can be condensed with a 3-methoxyphenyl-substituted isocyanoacetate derivative to install the 7-methyl and 3-methoxyphenyl groups. The reaction proceeds via Michael addition, cyclization, and nitrous acid elimination, yielding the chromeno-pyrrole core in 63–94%.
Base-Promoted Cyclization
Recent advancements highlight chemodivergent synthesis using base-mediated conditions. Treating 2-hydroxychalcone derivatives with DBU in DMF at 80°C selectively constructs 2H-chromen-2-ones or chromeno[2,3-c]pyrroles depending on the base strength. For the target compound, employing a 7-methyl-substituted chalcone and a 3-methoxyphenylamine under strongly basic conditions (e.g., KOtBu) facilitates pyrrole ring closure, achieving 82% yield.
Functionalization of the Thiazole Moiety
Oxidation of Thiazole Aldehydes
The thiazole-5-carboxylate group is introduced via oxidation of 4-methylthiazole-5-carbaldehyde. As per, a mixture of HNO₃ and H₂SO₄ (1:3 molar ratio) oxidizes the aldehyde to the carboxylic acid at 100–120°C. Subsequent esterification with ethanol in H₂SO₄ yields ethyl 4-methyl-1,3-thiazole-5-carboxylate 5 in 85% yield.
Coupling Reactions
The chromeno-pyrrole and thiazole units are linked via a nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Reacting the brominated chromeno-pyrrole intermediate 4 with ethyl 4-methyl-1,3-thiazole-5-carboxylate 5 in the presence of CuI and 1,10-phenanthroline in DMF at 110°C for 24 h achieves C–N bond formation at position 2 of the pyrrole ring. This step proceeds in 70–75% yield.
Final Assembly and Optimization
Sequential One-Pot Synthesis
A streamlined one-pot protocol combines chromeno-pyrrole formation and thiazole coupling. After synthesizing the chromeno-pyrrole core 3 (Section 1.1), the reaction mixture is treated with ethyl 4-methyl-1,3-thiazole-5-carboxylate 5 and CuBr₂ under oxidative conditions to facilitate direct C–H activation and coupling. This method reduces purification steps and improves overall yield to 68%.
Crystallization and Purification
The crude product is purified via recrystallization from ethanol/water (4:1), yielding the target compound as a pale-yellow solid. Purity (>98%) is confirmed by HPLC using a C18 column (MeCN/H₂O, 70:30, 1 mL/min).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cu-Catalyzed Annulation | 3-Formylchromone + Proline derivative | 65–78 | High | Moderate |
| Barton–Zard Reaction | 3-Nitrochromene + Isocyanoacetate | 63–94 | Moderate | High |
| Base-Promoted Cyclization | Chalcone + Amine | 82 | Low | High |
| One-Pot Assembly | Sequential coupling | 68 | High | Moderate |
The Cu-catalyzed and one-pot methods are preferred for industrial-scale synthesis due to higher yields and scalability, while the Barton–Zard reaction offers cost efficiency for research-scale production.
Mechanistic Insights
Chromeno-Pyrrole Formation
In the Cu-catalyzed pathway, CuBr facilitates decarboxylation of the proline derivative, generating a reactive enamine intermediate. This intermediate undergoes conjugate addition to 3-formylchromone, followed by oxidative cyclization to form the pyrrole ring.
Thiazole Coupling
The Ullmann coupling mechanism involves oxidative addition of CuI to the C–Br bond of the chromeno-pyrrole, transmetallation with the thiazole carboxylate, and reductive elimination to form the C–N bond.
Challenges and Solutions
-
Regioselectivity in Pyrrole Substitution : Using bulky directing groups (e.g., 3-methoxyphenyl) ensures selective functionalization at position 2 of the pyrrole ring.
-
Oxidation Side Reactions : Optimizing HNO₃/H₂SO₄ ratios (1:3) minimizes over-oxidation of the thiazole aldehyde.
-
Purification Complexity : Recrystallization in ethanol/water efficiently removes unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as amines or halides.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has shown promise in medicinal chemistry for its potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit cytotoxicity against various cancer cell lines. For example, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in breast and colon cancer models by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In silico studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have indicated favorable binding affinities, suggesting its potential as an anti-inflammatory agent .
Material Science
The compound's unique chemical properties may also lend it utility in material science. Its ability to form stable complexes could be explored for applications in:
Organic Electronics
Research into organic semiconductors has identified thiazole-containing compounds as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of this compound could be optimized for enhanced charge transport .
Polymer Chemistry
The incorporation of this compound into polymer matrices may improve the mechanical properties and thermal stability of the materials. Its compatibility with various polymers can be investigated for applications in coatings and composites.
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast Cancer) | 15 |
| Compound B | Anti-inflammatory | RAW 264.7 (Macrophages) | 10 |
| Ethyl Compound | Potential Inhibitor | HT29 (Colon Cancer) | 12 |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2020) evaluated the anticancer efficacy of a series of chromeno-pyrrole derivatives similar to this compound. The results indicated significant cytotoxic effects on MCF-7 cells with an IC50 value of 15 µM.
Case Study 2: In Silico Analysis for Anti-inflammatory Activity
In a computational study by Johnson et al. (2021), molecular docking simulations revealed that the compound binds effectively to the active site of 5-lipoxygenase with a binding energy of -8.5 kcal/mol, indicating its potential as a lead compound for anti-inflammatory drug development.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways would provide insights into its mechanism of action.
Comparison with Similar Compounds
Chromenopyrrole Derivatives
- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) (): Shares the thiazole-ester moiety but lacks the fused chromenopyrrole system.
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Features a fused imidazopyridine core with ester groups. While structurally distinct, its nitro and cyano substituents enhance electrophilicity, contrasting with the target compound’s methoxy group, which may improve solubility .
Thiazole-Containing Heterocycles
- 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) (): Contains a thiazolo-pyrimidine core with methoxyphenyl and triazole groups. The sulfur-rich structure may confer distinct metal-binding properties compared to the target compound’s ester-dominated polarity .
Physicochemical Properties
Key Observations :
Target Compound (Potential)
- Anticancer Activity: The chromenopyrrole core is structurally analogous to kinase inhibitors (e.g., flavonoid derivatives), suggesting possible apoptosis or ferroptosis induction, as seen in for OSCC-selective compounds .
- Enzyme Inhibition : The diketone system could chelate metal ions in enzymatic active sites, akin to tetracycline-class antibiotics.
Comparative Bioactivity
- Compound 7b (): Limited bioactivity reported; primarily a synthetic intermediate.
- Ferroptosis-Inducing Compounds (): Natural and synthetic analogs show selective cytotoxicity, but structural divergence from the target compound limits direct comparison .
Biological Activity
The compound ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl ester group : Contributes to lipophilicity and bioavailability.
- Chromeno-pyrrole core : Known for various biological activities including antioxidant and antimicrobial properties.
- Thiazole moiety : Often associated with antibacterial and antifungal activities.
The molecular formula is , indicating a diverse range of functional groups that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with chromeno-pyrrole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of chromeno-pyrroles showed potent antioxidant activity through mechanisms involving the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) .
Antimicrobial Activity
The thiazole ring in the compound is known for its antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a related study found that thiazole-containing compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
Enzyme Inhibition
Recent findings suggest that the compound may act as an inhibitor of specific enzymes relevant to metabolic diseases. For example, it has been reported that similar compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could potentially make them useful in managing diabetes . The IC50 value for related compounds has been documented to be lower than standard drugs like acarbose, indicating enhanced efficacy .
Case Studies
- Case Study on Antioxidant Activity : A derivative of the chromeno-pyrrole structure was tested for its ability to protect neuronal cells from oxidative damage. The results indicated a significant reduction in cell death compared to untreated controls, showcasing the potential neuroprotective effects of these compounds .
- Case Study on Antimicrobial Efficacy : In vitro tests were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.
- Enzyme Interaction : Molecular docking studies suggest strong binding interactions with active sites of target enzymes like α-glucosidase, indicating a competitive inhibition mechanism.
- Membrane Disruption : The lipophilic nature of the thiazole moiety may facilitate disruption of bacterial cell membranes, leading to cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling, such as refluxing intermediates in ethanol with acyl chlorides (e.g., 3-methoxyphenyl-substituted carbonyl chlorides) to form chromeno-pyrrol-thiazole hybrids . Yield optimization can be achieved through controlled stoichiometry, solvent selection (e.g., ethanol or DMF-EtOH mixtures for recrystallization), and catalyst screening (e.g., acid/base catalysts for cyclization steps). ESIMS (Electrospray Ionization Mass Spectrometry) is critical for verifying molecular ion peaks (e.g., m/z 339.3 for a related methoxy-substituted analog) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- X-ray crystallography resolves stereochemical ambiguities, particularly for the chromeno-pyrrol-thiazole core, by analyzing dihedral angles and hydrogen-bonding networks (e.g., mean C–C bond length precision of 0.005 Å) .
- ESIMS/NMR confirms molecular weight and functional groups, with -NMR identifying methoxy (δ 3.8–4.0 ppm) and ester (δ 1.2–1.4 ppm for ethyl) protons .
- DFT (Density Functional Theory) simulations validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity sites .
Q. How can researchers integrate theoretical frameworks (e.g., DFT, QSAR) into experimental design for this compound?
- Methodological Answer : Link synthesis and characterization to computational models:
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) with biological activity using regression analysis .
- DFT-guided synthesis : Optimize reaction pathways by calculating transition-state energies for key steps (e.g., cyclization or acylation) .
- Reference existing frameworks for chromenones or thiazole derivatives to guide hypothesis generation .
Advanced Research Questions
Q. What are the key challenges in achieving regioselective functionalization during multi-step synthesis of this compound?
- Methodological Answer :
- Competing reactivity : The 3-methoxyphenyl and thiazole moieties may exhibit conflicting electronic effects. Use protecting groups (e.g., Boc for amines) or orthogonal reaction conditions (e.g., pH-controlled acylation) .
- Purification hurdles : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or membrane separation technologies (e.g., nanofiltration) to isolate intermediates .
- Data-driven optimization : Apply factorial design (e.g., 2 experiments) to test variables like temperature, solvent polarity, and catalyst loading .
Q. How can computational modeling (e.g., molecular docking, MD simulations) predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Screen against targets (e.g., kinases or oxidoreductases) using AutoDock Vina, focusing on the chromenone core’s planar structure for π-π stacking .
- MD (Molecular Dynamics) simulations : Simulate binding stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) to assess target affinity .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and compare with analogous compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo derivatives) .
Q. How should researchers address contradictions in observed vs. predicted biological activity data?
- Methodological Answer :
- Systematic error analysis : Re-examine purity (HPLC ≥ 95%), stereochemistry (via X-ray/ECD), and assay conditions (e.g., buffer pH, co-solvents) .
- Mechanistic studies : Use isotopic labeling (e.g., -methoxy groups) to track metabolic pathways or degradation products .
- Meta-analysis : Compare results with structurally related compounds (e.g., pyrazole-thiazole hybrids) to identify trends in bioactivity outliers .
Methodological Best Practices
- Experimental Design : Prioritize factorial or response surface methodologies (RSM) to map nonlinear relationships between synthesis variables and yields .
- Data Validation : Cross-reference spectroscopic data with PubChem records (e.g., InChI Key: OBKVSNVHPOIVLU-UHFFFAOYSA-N) to confirm structural integrity .
- Interdisciplinary Integration : Combine synthetic chemistry with AI-driven process simulation (e.g., COMSOL Multiphysics for reaction kinetics) to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
